molecular formula C19H25N3O3S2 B2731595 1-(Thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea CAS No. 1208548-41-7

1-(Thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Cat. No. B2731595
M. Wt: 407.55
InChI Key: QKAIIUVONFUFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, including the types and arrangement of atoms.



Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Synthesis and Structural Optimization

Research has explored the synthesis and biochemical evaluation of thiourea derivatives, focusing on their potential as inhibitors and the optimization of their chemical structures for enhanced activity. For instance, a study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas investigated these compounds for antiacetylcholinesterase activity. The research aimed to optimize the spacer length linking pharmacophoric moieties, demonstrating that a new flexible spacer is compatible with high inhibitory activities, indicating potential applications in designing inhibitors for acetylcholinesterase (J. Vidaluc et al., 1995).

Material Science and Photoluminescence

Another area of application involves the development of lanthanide-thiophene-2,5-dicarboxylate frameworks. These compounds exhibit interesting structural properties and photoluminescent characteristics, offering potential uses in material science and technology. For example, the synthesis of these frameworks in deep eutectic solvents revealed versatile helical substructures and photoluminescent properties, which could have implications for creating new materials with specific light-emitting properties (Cai‐Hong Zhan et al., 2012).

Biological Activities and Pharmacological Potential

The synthesis and evaluation of thiourea derivatives for biological activities have been a significant focus. Compounds like 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives have been examined for their antiparkinsonian activity. These studies underscore the potential pharmacological applications of thiourea derivatives, especially in the treatment and management of neurodegenerative diseases (F. Azam et al., 2009).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound, or new methods of synthesizing it.


properties

IUPAC Name

1-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-15-7-9-17(10-8-15)27(24,25)22-13-3-2-5-16(22)11-12-20-19(23)21-18-6-4-14-26-18/h4,6-10,14,16H,2-3,5,11-13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAIIUVONFUFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-3-(2-(1-tosylpiperidin-2-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.